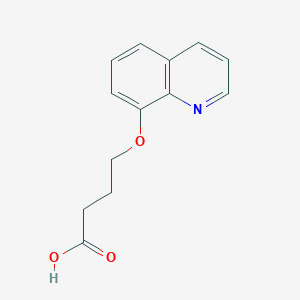

4-(Quinolin-8-yloxy)-butyric acid

Description

BenchChem offers high-quality 4-(Quinolin-8-yloxy)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Quinolin-8-yloxy)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-quinolin-8-yloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12(16)7-3-9-17-11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFCFHAKDHAQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Quinolin-8-yloxy)-butyric acid: Chemical Structure, Synthesis, and Potential Applications

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development. Their versatile scaffold allows for a broad range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Within this diverse family, 8-hydroxyquinoline and its derivatives are particularly noteworthy for their potent biological activities and low human toxicity.[3] This guide focuses on a specific derivative, 4-(Quinolin-8-yloxy)-butyric acid, providing a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, and an exploration of its potential therapeutic significance. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel quinoline-based compounds.

Chemical Structure and Properties

4-(Quinolin-8-yloxy)-butyric acid, with the chemical formula C₁₃H₁₃NO₃, possesses a molecular weight of 231.24 g/mol .[4] The molecule's architecture is characterized by a quinoline ring system linked to a butyric acid moiety through an ether bond at the 8-position of the quinoline nucleus. This structural arrangement is pivotal to its chemical behavior and biological activity.

The ether linkage provides a degree of conformational flexibility, while the carboxylic acid group introduces a key functional handle for further chemical modifications and imparts acidic properties to the molecule. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets and its crystal packing.[4]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₃ | [4] |

| Molecular Weight | 231.24 g/mol | [4] |

| Melting Point | 481 K (208 °C) | [4] |

| Appearance | Colorless block-like crystals | [4] |

The structure of 4-(Quinolin-8-yloxy)-butyric acid is depicted in the following diagram:

Caption: Two-stage synthesis workflow for 4-(Quinolin-8-yloxy)-butyric acid.

Step-by-Step Experimental Protocol

This protocol is adapted from a validated crystallographic study and provides a reliable method for the synthesis of the title compound. [4] Materials and Reagents:

-

8-Hydroxyquinoline

-

Ethyl 4-bromobutanoate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Sodium Hydroxide (NaOH)

-

Ethanol (C₂H₅OH)

-

Hydrochloric Acid (HCl, dilute)

-

Acetone

-

Deionized Water

Stage 1: Synthesis of Ethyl 4-(quinolin-8-yloxy)butanoate (Williamson Ether Synthesis)

-

To a solution of 8-hydroxyquinoline (0.01 mol) in 50 mL of acetonitrile, add anhydrous potassium carbonate (0.02 mol) and ethyl 4-bromobutanoate (0.01 mol).

-

The resulting mixture is refluxed for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts.

-

The filtrate is then concentrated under reduced pressure to yield the crude ethyl 4-(quinolin-8-yloxy)butanoate.

Stage 2: Synthesis of 4-(Quinolin-8-yloxy)-butyric acid (Saponification)

-

The crude residue from Stage 1 is dissolved in a mixture of water and ethanol (1:2 v/v).

-

Sodium hydroxide (0.02 mol) is added to the solution.

-

The reaction mixture is refluxed for 24 hours to ensure complete hydrolysis of the ester.

-

After cooling, the solution is acidified with dilute hydrochloric acid. This will cause the crude product to precipitate out of the solution.

-

The precipitate is collected by filtration.

-

For purification, the crude product is recrystallized from a mixture of acetone and ethanol (2:1 v/v) to afford colorless crystals of 4-(Quinolin-8-yloxy)-butyric acid.

Mechanistic Insights: The Williamson Ether Synthesis

The cornerstone of this synthesis is the Williamson ether synthesis, a classic and dependable method for forming ethers. [5][6]This reaction proceeds via an SN2 mechanism. [7] Mechanism Breakdown:

-

Deprotonation: In the presence of a base (anhydrous potassium carbonate), the hydroxyl group of 8-hydroxyquinoline is deprotonated to form a more nucleophilic quinolin-8-olate anion.

-

Nucleophilic Attack: The quinolin-8-olate anion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 4-bromobutanoate that is bonded to the bromine atom.

-

Displacement: This nucleophilic attack results in the displacement of the bromide ion (a good leaving group), forming the ether linkage and yielding ethyl 4-(quinolin-8-yloxy)butanoate.

Caption: Mechanism of the Williamson ether synthesis step.

Alternative Synthetic Approaches

While the Williamson ether synthesis followed by saponification is a highly effective route, other strategies can be envisioned for the synthesis of 4-(Quinolin-8-yloxy)-butyric acid and its analogues. For instance, a related compound, 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid, has been synthesized by the reaction of 8-oxyquinoline with maleic anhydride in the presence of a sulfuric acid catalyst. [8][9]This suggests that other dicarboxylic anhydrides could potentially be used to generate different derivatives.

Biological Significance and Potential Applications

Derivatives of 8-quinolinyloxyacetic acid are known to possess a broad spectrum of biological activities. [4]The quinoline nucleus is a common feature in many pharmacologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. [10][11][12] The synthesized 4-(Quinolin-8-yloxy)-butyric acid and its analogues are promising candidates for further biological evaluation. The presence of the 8-hydroxyquinoline scaffold suggests potential antimicrobial and antifungal activity. [8][9]Furthermore, 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases due to their metal-chelating properties. [13][14]The butyric acid side chain may also influence the compound's pharmacokinetic properties and could potentially be a target for enzymatic activity within a biological system.

The antimicrobial effect of many quinoline derivatives is attributed to their ability to inhibit microbial DNA synthesis. [8]Additionally, they can interfere with intracellular enzymes and alter the permeability of cell membranes in microorganisms. [8]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and potential applications of 4-(Quinolin-8-yloxy)-butyric acid. The presented synthetic protocol, centered around the Williamson ether synthesis, offers a reliable and efficient method for obtaining this compound. The rich pharmacology of the quinoline scaffold suggests that 4-(Quinolin-8-yloxy)-butyric acid is a promising candidate for further investigation in drug discovery programs, particularly in the areas of antimicrobial and anticancer research. The information and protocols detailed herein are intended to serve as a valuable resource for scientists and researchers working to develop novel therapeutic agents.

References

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- Merkulov, V. V., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal, 24(1), 51-57.

- El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(19), 6529.

- Merkulov, V. V., et al. (2022). Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid.

- Zheng, Z. B., et al. (2006). 4-(Quinolin-8-yloxy)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4611–o4612.

- Mishra, P., et al. (2016). Quinoline derivative and their pharmacological & medicinal potential.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.

- ChemInform. (2013).

- PubChem. (n.d.). 4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yloxy)-butyric acid. PubChem.

- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17886-17906.

- MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163.

- Verma, A., et al. (2012).

- PubMed. (1995).

- Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215.

- Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. Dovepress.

- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts.

- Google Patents. (2016). CN105622503A - Synthesis method of 8-hydroxyquinoline.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Molbase. (2022). 4-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-4-OXO-BUTYRIC ACID | 349644-03-7. Molbase.

- Sigma-Aldrich. (n.d.). 4-Quinolinecarboxylic acid 97 486-74-8. Sigma-Aldrich.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S.

- LookChem. (n.d.). Cas 85163-72-0,4-(2-Oxo-1,2-dihydro-quinolin-3-yloxy)-butyric acid methyl ester. LookChem.

- PMC. (2012).

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. ect-journal.kz [ect-journal.kz]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

4-(Quinolin-8-yloxy)-butyric acid: A Bifunctional Approach to Antimicrobial Development

An In-depth Technical Guide for Researchers

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and therapeutic strategies. Quinoline derivatives have long been a cornerstone of antimicrobial research, valued for their broad-spectrum activity and diverse mechanisms of action.[1][2] This guide introduces 4-(Quinolin-8-yloxy)-butyric acid , a hybrid molecule that strategically combines the established quinoline-8-yloxy pharmacophore with butyric acid, an endogenous short-chain fatty acid known for its own antimicrobial and gut health-promoting properties.[3][4] While direct antimicrobial studies on this specific conjugate are nascent, this document synthesizes the foundational chemistry, proposes a dual-action mechanistic hypothesis, and provides detailed, field-proven protocols for its comprehensive evaluation. We present the synthesis, physicochemical properties, and a robust experimental framework for determining the compound's antimicrobial spectrum, empowering research teams to unlock its therapeutic potential.

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a privileged structure in medicinal chemistry.[1] Its derivatives are responsible for a wide array of pharmacological activities, including antimalarial, anticancer, and potent antibacterial and antifungal effects.[1][2] The well-known fluoroquinolone antibiotics, for example, function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[5] More recent discoveries have shown that certain quinoline derivatives can also target other critical cellular processes, such as mycobacterial ATP synthase, as exemplified by the anti-tuberculosis drug bedaquiline.[6]

The rationale for designing 4-(Quinolin-8-yloxy)-butyric acid stems from the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophores to create a single molecule with the potential for an enhanced or synergistic biological effect. In this case, the quinolin-8-yloxy moiety acts as the primary antimicrobial anchor, while the butyric acid tail is not merely a linker but a secondary bioactive component. Butyric acid is known to exert antimicrobial effects by disrupting the bacterial cell membrane and reducing intracellular pH, a mechanism distinct from traditional quinolones.[3] This bifunctional design could offer a multi-pronged attack on microbial cells, potentially broadening the spectrum of activity and reducing the likelihood of resistance development.

Synthesis and Physicochemical Characterization

The synthesis of 4-(Quinolin-8-yloxy)-butyric acid (reported in the literature as 4-(quinolin-8-yloxy)butanoic acid) is a straightforward two-step process starting from 8-hydroxyquinoline.[7]

Synthesis Protocol

-

Step 1: Etherification: To a solution of 8-hydroxyquinoline (0.01 mol) in 50 mL of acetonitrile, add anhydrous potassium carbonate (0.02 mol) and ethyl 4-bromobutanoate (0.01 mol).[7]

-

Reflux the solution for 6 hours. The potassium carbonate acts as a base to deprotonate the hydroxyl group of 8-hydroxyquinoline, facilitating nucleophilic attack on the ethyl 4-bromobutanoate to form the ether linkage.

-

Filter the cooled solution to remove inorganic salts.

-

Evaporate the filtrate under reduced pressure to yield the crude ethyl ester intermediate.

-

Step 2: Saponification: Dissolve the crude residue in a 1:2 (v/v) mixture of water and ethanol.[7]

-

Add sodium hydroxide (0.02 mol) and reflux the solution for 24 hours to hydrolyze the ethyl ester to the corresponding carboxylic acid.[7]

-

After cooling, acidify the solution with dilute HCl. The target compound, 4-(Quinolin-8-yloxy)-butyric acid, will precipitate out of solution.

-

Filter the crude product and recrystallize from an acetone/ethanol mixture to obtain purified crystals.[7]

Physicochemical Properties

The known physical and structural properties of the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃ | [7] |

| Molecular Weight | 231.24 g/mol | [7] |

| Appearance | Colorless block crystals | [7] |

| Melting Point | 481 K (208 °C) | [7] |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/n | [7] |

Hypothesized Dual-Action Antimicrobial Mechanism

We propose that 4-(Quinolin-8-yloxy)-butyric acid leverages the distinct functionalities of its two core components to exert a potent antimicrobial effect. This dual-action model suggests two potential, non-mutually exclusive pathways for microbial inhibition.

-

Quinoline-Mediated Inhibition: The quinoline core is expected to function similarly to other quinoline-based antimicrobials. It may act as a chelating agent for essential metal ions or, more directly, inhibit key intracellular enzymes. Prime targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, or ATP synthase, which would disrupt cellular energy production.[5][6]

-

Butyric Acid-Mediated Disruption: The non-dissociated (protonated) form of the butyric acid tail is lipophilic and can passively diffuse across the bacterial cell membrane.[3] Once inside the more neutral cytoplasm, it releases a proton, leading to a decrease in intracellular pH. This acidification can denature essential enzymes and disrupt metabolic functions. The accumulation of the charged butyrate anion within the cell also causes osmotic stress and further interrupts cellular processes.[3][4]

Experimental Protocols for Determining Antimicrobial Spectrum

To empirically determine the antimicrobial activity and spectrum of 4-(Quinolin-8-yloxy)-butyric acid, standardized broth microdilution methods are recommended. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Overall Experimental Workflow

The process begins with preparing the test compound and microbial inocula, followed by performing the susceptibility assays and concluding with data analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Compound Preparation: Prepare a 1 mg/mL stock solution of 4-(Quinolin-8-yloxy)-butyric acid in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as it can be inhibitory to some microbes.

-

Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the stock solution to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24h). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each test well is now 100 µL.

-

Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

-

Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

-

Plating: Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC is the concentration where ≤ 5 colonies grow).

Anticipated Antimicrobial Spectrum and Data Interpretation

Based on the broad activity of quinoline derivatives and related compounds, it is hypothesized that 4-(Quinolin-8-yloxy)-butyric acid will exhibit activity against a range of both Gram-positive and Gram-negative bacteria.[1] Some quinoline derivatives have also shown antifungal activity.[8] A representative panel of organisms for initial screening is suggested below. Experimental data should be recorded to populate a comprehensive activity profile.

Template for Antimicrobial Spectrum Data

| Organism | Strain (e.g., ATCC) | Gram Type / Class | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | ATCC 25923 | Gram-positive | ||||

| Enterococcus faecalis | ATCC 29212 | Gram-positive | ||||

| Escherichia coli | ATCC 25922 | Gram-negative | ||||

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | ||||

| Candida albicans | ATCC 90028 | Fungi (Yeast) | ||||

| Aspergillus brasiliensis | ATCC 16404 | Fungi (Mold) |

Interpretation of MBC/MIC Ratio:

-

≤ 4: The compound is considered bactericidal .

-

> 4: The compound is considered bacteriostatic .

Future Directions and Therapeutic Potential

Following the initial determination of the MIC/MBC spectrum, several critical steps are necessary to advance the development of 4-(Quinolin-8-yloxy)-butyric acid:

-

Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines (e.g., VERO, HepG2) to determine its selectivity index (SI). A high SI is crucial for a viable therapeutic candidate.

-

Mechanism of Action Studies: Conduct specific assays (e.g., DNA gyrase inhibition assay, membrane potential assays) to confirm the hypothesized dual-action mechanism.

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the length of the carboxylic acid chain, substituting the quinoline ring, or altering the ether linkage to optimize potency and reduce toxicity.

-

In Vivo Efficacy Studies: If the compound demonstrates high potency and low cytotoxicity, advance to animal models of infection to assess its efficacy, pharmacokinetics, and safety profile in a biological system.

The unique bifunctional design of 4-(Quinolin-8-yloxy)-butyric acid presents a promising and logical approach in the ongoing search for next-generation antimicrobial agents.

References

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

-

Eurasian Chemico-Technological Journal. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. [Link]

-

Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. [Link]

-

PubMed Central (PMC). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

-

PubMed Central (PMC). (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. [Link]

-

ACS Publications. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]

-

Nature. Butyric, lactic, and propionic acids with their salts as natural growth promoters in broilers. [Link]

-

Eurasian Chemico-Technological Journal. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. [Link]

-

ResearchGate. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]

-

SciELO. Meta-Analysis of Butyric Acid: a Performance-Enhancing Additive to Replace Antibiotics for Broiler Chickens. [Link]

-

Advanced Journal of Chemistry, Section A. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

-

National Institutes of Health (NIH). (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

ResearchGate. (2006). 4-(Quinolin-8-yloxy)butanoic acid. [Link]

-

Exposome-Explorer. Butyric acid (4:0) (Compound). [Link]

-

PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

-

SciSpace. Butyric Acid as an Antibiotic Substitute for Broiler Chicken–A Review. [Link]

-

Wikipedia. Butyric acid. [Link]

-

IDOSI Publications. Comparitive Effect of Butyric Acid, Probiotic and Garlic on Performance and Serum Composition of Broiler Chickens. [Link]

-

MDPI. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

-

PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

Cheméo. Chemical Properties of Butanoic acid, 4-hydroxy- (CAS 591-81-1). [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. scispace.com [scispace.com]

- 5. ect-journal.kz [ect-journal.kz]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 4-(Quinolin-8-yloxy)-butyric Acid: Elucidating Molecular Structure for Researchers and Drug Development Professionals

Introduction

4-(Quinolin-8-yloxy)-butyric acid, with a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.24 g/mol , belongs to a class of compounds recognized for their potential biological activities.[1] The accurate characterization of this molecule is paramount for its potential applications. This guide will walk through the essential spectroscopic techniques used to confirm its structure, providing both the theoretical underpinnings and practical insights into data acquisition and interpretation.

Molecular Structure

The foundational step in any spectroscopic analysis is understanding the molecule's connectivity and the environment of each atom.

Figure 1: 2D structure of 4-(Quinolin-8-yloxy)-butyric acid.

Synthesis of 4-(Quinolin-8-yloxy)-butyric Acid

A common synthetic route to obtain 4-(Quinolin-8-yloxy)-butyric acid is through a two-step process.[1] Understanding the synthesis is crucial as it provides context for potential impurities and side products that might be observed in the analytical data.

Experimental Protocol:

-

Step 1: Ether Formation. To a solution of 8-hydroxyquinoline in acetonitrile, anhydrous potassium carbonate and ethyl 4-bromobutanoate are added. The mixture is refluxed for 6 hours. The inorganic salts are then filtered off, and the solvent is evaporated under reduced pressure.

-

Step 2: Saponification. The resulting crude ester is dissolved in a mixture of water and ethanol, followed by the addition of sodium hydroxide. This solution is refluxed for 24 hours to ensure complete hydrolysis of the ester.

-

Step 3: Acidification and Purification. The reaction mixture is then acidified with dilute hydrochloric acid, leading to the precipitation of the crude product. The precipitate is filtered and recrystallized from a mixture of acetone and ethanol to yield pure 4-(Quinolin-8-yloxy)-butyric acid.[1]

Caption: Synthetic workflow for 4-(Quinolin-8-yloxy)-butyric acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for determining the number of different types of protons and their connectivity in a molecule.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound involves dissolving approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent, in this case, deuterochloroform (CDCl₃). The solution is then transferred to an NMR tube. The spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher. Tetramethylsilane (TMS) is usually used as an internal standard (δ = 0.00 ppm).

¹H NMR Data:

The experimental ¹H NMR data for 4-(Quinolin-8-yloxy)-butyric acid, recorded in CDCl₃, is summarized below.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.12 | singlet | 1H | -COOH |

| 9.18 | doublet (J = 4 Hz) | 1H | Quinoline H |

| 8.23 | doublet (J = 8 Hz) | 1H | Quinoline H |

| 7.55 | doublet (J = 8 Hz) | 1H | Quinoline H |

| 7.52 | doublet (J = 7 Hz) | 1H | Quinoline H |

| 7.48 | doublet (J = 5 Hz) | 1H | Quinoline H |

| 7.02 | doublet (J = 5 Hz) | 1H | Quinoline H |

| 4.25 | triplet | 2H | -O-CH₂- |

| 2.85 | triplet | 2H | -CH₂-COOH |

| 2.46 | multiplet | 2H | -CH₂-CH₂-CH₂- |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton: The singlet at a significantly downfield chemical shift of 12.12 ppm is characteristic of a carboxylic acid proton, which is highly deshielded.[1]

-

Quinoline Protons: The signals in the aromatic region (7.02-9.18 ppm) correspond to the six protons of the quinoline ring system. The distinct doublets and their coupling constants are indicative of the substitution pattern on the quinoline ring.

-

Butyric Acid Chain Protons: The triplet at 4.25 ppm is assigned to the two protons of the methylene group directly attached to the oxygen atom (-O-CH₂-), as they are deshielded by the electronegative oxygen. The triplet at 2.85 ppm corresponds to the methylene group adjacent to the carbonyl group (-CH₂-COOH). The multiplet at 2.46 ppm is attributed to the central methylene group of the butyric acid chain (-CH₂-CH₂-CH₂-). The integration values of 2H for each of these signals confirm the presence of the butyric acid moiety.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~155 | C-O (Quinoline) |

| ~149 | Quinoline C |

| ~140 | Quinoline C |

| ~136 | Quinoline C |

| ~129 | Quinoline C |

| ~126 | Quinoline C |

| ~121 | Quinoline C |

| ~118 | Quinoline C |

| ~108 | Quinoline C |

| ~68 | -O-CH₂- |

| ~31 | -CH₂-COOH |

| ~25 | -CH₂-CH₂-CH₂- |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal predicted at approximately 178 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

Quinoline Carbons: The nine signals in the range of ~108-155 ppm are assigned to the carbon atoms of the quinoline ring. The carbon attached to the ether oxygen is expected to be the most downfield among the aromatic carbons.

-

Butyric Acid Chain Carbons: The signal at ~68 ppm is attributed to the carbon of the methylene group attached to the ether oxygen (-O-CH₂-). The signals at ~31 ppm and ~25 ppm correspond to the other two methylene carbons of the butyric acid chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol for FT-IR:

For a solid sample like 4-(Quinolin-8-yloxy)-butyric acid, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

IR Data:

The key experimental IR absorption bands for 4-(Quinolin-8-yloxy)-butyric acid are listed below.[1]

| Wavenumber (cm⁻¹) | Functional Group |

| 2929 | C-H stretch (aliphatic) |

| 2361 | O-H stretch (carboxylic acid, broad) |

| 1726 | C=O stretch (carboxylic acid) |

| 1511 | C=C and C=N stretch (aromatic ring) |

Interpretation of the IR Spectrum:

-

O-H Stretch: The broad absorption band observed around 2361 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1]

-

C=O Stretch: The strong, sharp peak at 1726 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a carboxylic acid.[1]

-

C-H Stretch: The peak at 2929 cm⁻¹ corresponds to the C-H stretching vibrations of the aliphatic methylene groups in the butyric acid chain.[1]

-

Aromatic Stretches: The absorption at 1511 cm⁻¹ is indicative of the C=C and C=N stretching vibrations within the quinoline aromatic ring system.[1]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation:

The predicted electron ionization (EI) mass spectrum of 4-(Quinolin-8-yloxy)-butyric acid would be expected to show a molecular ion peak ([M]⁺) at m/z = 231. The fragmentation pattern would likely involve characteristic losses from both the quinoline and the butyric acid moieties.

Caption: Predicted major fragmentation pathways for 4-(Quinolin-8-yloxy)-butyric acid.

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak at m/z = 231 would confirm the molecular weight of the compound.

-

Loss of Carboxyl Group: A fragment ion at m/z = 186 could arise from the loss of the carboxylic acid group (-COOH, 45 Da).

-

Formation of Quinolin-8-yloxy Cation: Cleavage of the butyric acid chain could lead to the formation of a stable quinolin-8-yloxy cation at m/z = 158.

-

Formation of Quinoline Cation: Further fragmentation of the quinolin-8-yloxy cation could result in the loss of a CHO radical, leading to the quinoline radical cation at m/z = 129.

-

Butyric Acid Fragment: A peak at m/z = 87 could correspond to the butanoic acid radical cation fragment.

Conclusion

The collective evidence from ¹H NMR, IR, and predicted ¹³C NMR and Mass Spectrometry provides a cohesive and unambiguous confirmation of the structure of 4-(Quinolin-8-yloxy)-butyric acid. The experimental ¹H NMR and IR data are in excellent agreement with the proposed structure, while the predicted ¹³C NMR and MS data offer further corroboration. This comprehensive spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds, ensuring a high degree of confidence in their molecular identity.

References

-

Zheng, Z.-B., Li, J.-K., Wu, R.-T., & Sun, Y.-F. (2006). 4-(Quinolin-8-yloxy)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4611–o4612. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-(Quinolin-8-yloxy)-butyric Acid

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 4-(Quinolin-8-yloxy)-butyric acid. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. 4-(Quinolin-8-yloxy)-butyric acid serves as a valuable building block for creating more complex molecules in drug discovery programs. This protocol details a robust, two-step synthetic route commencing from 8-hydroxyquinoline. The methodology involves an initial Williamson ether synthesis to form an ester intermediate, followed by saponification to yield the final carboxylic acid. This guide is designed for researchers in chemical synthesis and drug development, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and successful synthesis.

Introduction

The 8-hydroxyquinoline (8-HQ) nucleus is a cornerstone in the development of pharmacologically active agents. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, and neuroprotective effects[1][4][5]. The potent bioactivity is often attributed to the chelating ability of the 8-hydroxyquinoline scaffold, which can interact with essential metal ions in biological systems[4][5].

The target molecule, 4-(Quinolin-8-yloxy)-butyric acid, incorporates this active quinoline moiety linked to a butyric acid side chain. This side chain provides a carboxylic acid handle, which is crucial for further functionalization, such as amide bond formation, or for improving the pharmacokinetic profile of a potential drug candidate. The synthesis strategy outlined herein is efficient and employs common laboratory reagents and techniques, making it accessible for standard organic synthesis laboratories.

Overall Synthesis Pathway

The synthesis of 4-(Quinolin-8-yloxy)-butyric acid is achieved through a two-step process. The first step is a Williamson ether synthesis, where the phenoxide of 8-hydroxyquinoline acts as a nucleophile, attacking an electrophilic alkyl halide, ethyl 4-bromobutanoate. This reaction forms the intermediate ester, Ethyl 4-(quinolin-8-yloxy)butanoate. The second step is the base-catalyzed hydrolysis (saponification) of this ester to yield the final product, 4-(Quinolin-8-yloxy)-butyric acid, after acidic workup.

Caption: Overall two-step reaction scheme.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight | Role |

| 8-Hydroxyquinoline | 148-24-3 | 145.16 g/mol | Starting Material |

| Ethyl 4-bromobutanoate | 2969-81-5 | 195.05 g/mol | Alkylating Agent |

| Potassium Carbonate (Anhydrous) | 584-08-7 | 138.21 g/mol | Base |

| Acetonitrile (CH3CN) | 75-05-8 | 41.05 g/mol | Solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Hydrolysis Reagent |

| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Acidification |

| Acetone | 67-64-1 | 58.08 g/mol | Recrystallization Solvent |

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 4-(quinolin-8-yloxy)butanoate (Intermediate)

Rationale: This step utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers[6]. Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 8-hydroxyquinoline, creating the nucleophilic quinolin-8-olate. Acetonitrile is an excellent polar aprotic solvent for this SN2 reaction, facilitating the dissolution of reactants without interfering with the nucleophile.

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-hydroxyquinoline (1.45 g, 0.01 mol).

-

Add 50 mL of acetonitrile to dissolve the starting material.

-

Add anhydrous potassium carbonate (2.76 g, 0.02 mol). The use of a two-fold excess of base ensures complete deprotonation of the phenol.

-

To the stirring suspension, add ethyl 4-bromobutanoate (1.95 g, 0.01 mol) dropwise.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

-

After 6 hours, cool the mixture to room temperature.

-

Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester as a residue. This crude product is typically used directly in the next step without further purification.

Part 2: Synthesis of 4-(Quinolin-8-yloxy)-butyric acid (Final Product)

Rationale: The second step is a saponification, the hydrolysis of an ester under basic conditions[7]. Sodium hydroxide in an ethanol/water mixture provides the hydroxide nucleophile and ensures solubility for both the ester and the resulting carboxylate salt. The reaction is driven to completion by heating under reflux. Subsequent acidification is critical to protonate the carboxylate salt, causing the final carboxylic acid product to precipitate from the aqueous solution.

Procedure:

-

Transfer the crude residue of Ethyl 4-(quinolin-8-yloxy)butanoate into a 250 mL round-bottom flask.

-

Dissolve the residue in a mixture of water and ethanol (1:2 v/v, e.g., 50 mL H₂O and 100 mL EtOH).

-

Add sodium hydroxide (0.80 g, 0.02 mol) to the solution.

-

Heat the mixture to reflux and maintain for 24 hours to ensure complete hydrolysis of the ester.

-

After cooling to room temperature, acidify the solution by slowly adding dilute hydrochloric acid (e.g., 2 M HCl) while stirring, until the pH is approximately 2-3. A precipitate will form.

-

Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

-

For purification, recrystallize the crude product from a mixture of acetone and ethanol (2:1 v/v).

-

Dry the resulting crystals under vacuum to yield pure 4-(Quinolin-8-yloxy)-butyric acid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Characterization Data

The identity and purity of the synthesized 4-(Quinolin-8-yloxy)-butyric acid can be confirmed by various analytical techniques. The following data are based on published literature values[8].

-

Appearance: Colorless block crystals.

-

Molecular Formula: C₁₃H₁₃NO₃

-

Molecular Weight: 231.24 g/mol

-

Melting Point: 481 K (208 °C)[8].

-

Elemental Analysis:

-

¹H NMR (CDCl₃, δ, p.p.m.): 12.12 (s, 1H, COOH), 9.18 (d, 1H, J=4 Hz), 8.23 (d, 1H, J=8 Hz), 7.55 (d, 1H, J=8 Hz), 7.52 (d, 1H, J=7 Hz), 7.48 (d, 1H, J=5 Hz), 7.02 (d, 1H, J=5 Hz), 4.25 (t, 2H, O-CH₂), 2.85 (t, 2H, CH₂-COOH), 2.46 (m, 2H, -CH₂-)[8].

-

Infrared (KBr, ν cm⁻¹): 2929 (C-H stretch), 2361 (broad O-H stretch), 1726 (C=O stretch), 1511 (aromatic C=C stretch)[8].

Conclusion

The two-step synthesis protocol described provides a reliable and efficient method for preparing 4-(Quinolin-8-yloxy)-butyric acid with good purity. The causality of each step, from the base-mediated nucleophile generation in the Williamson ether synthesis to the base-catalyzed hydrolysis in the saponification step, is well-understood and leverages fundamental principles of organic chemistry. This application note serves as a self-validating guide for researchers, enabling the consistent production of this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available at: [Link]

-

Farghaly, T. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(1), 1-36. Available at: [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of its metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. Available at: [Link]

-

Zheng, Z. B., et al. (2006). 4-(Quinolin-8-yloxy)butanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 62(Pt 10), o4611–o4612. Available at: [Link]

-

Roy, U., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry, 13(11), 1315-1339. Available at: [Link]

-

Gupta, H., et al. (2010). Biological activities of quinoline derivatives. Der Pharma Chemica, 2(2), 1-15. Available at: [Link]

-

Singh, R., et al. (2014). A Review on Biological Activities of Quinoline Derivatives. Research & Reviews: Journal of Chemistry, 3(2). Available at: [Link]

-

Bhattacharyya, K., et al. (2009). Kinetic Studies on Saponification of Ethyl Acetate Using an Innovative Conductivity-Monitoring Instrument with a Pulsating Sensor. International Journal of Chemical Kinetics, 41(8), 510-516. Available at: [Link]

-

Zia, R., et al. (2011). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Journal of Saudi Chemical Society, 15(3), 279-282. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. rroij.com [rroij.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Profiling of 4-(Quinolin-8-yloxy)-butyric acid: Application Notes and Experimental Protocols

Introduction: A Rationale for Investigation

4-(Quinolin-8-yloxy)-butyric acid is a synthetic molecule featuring a quinoline heterocyclic system linked to a butyric acid aliphatic chain via an ether bond. The rational design of in vitro experimental procedures for a novel chemical entity necessitates a foundational understanding of its structural motifs and their potential implications for biological activity. The quinoline core is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological functions. The butyric acid moiety is a short-chain fatty acid (SCFA) and a known endogenous signaling molecule, most notably recognized for its role as a histone deacetylase (HDAC) inhibitor.

This dual-feature structure suggests at least two plausible, and not mutually exclusive, primary mechanisms of action that warrant in vitro investigation:

-

Modulation of Cellular Metabolism: The structural similarity to fatty acids and other metabolic modulators suggests a potential role in regulating cellular energy pathways, such as fatty acid oxidation (FAO). A key regulatory enzyme in this pathway is Carnitine Palmitoyltransferase 1 (CPT1), which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

-

Epigenetic Regulation: The presence of the butyric acid side chain provides a strong rationale for investigating the compound's potential to inhibit HDAC enzymes. HDACs are critical regulators of gene expression through the deacetylation of histone proteins, and their inhibition can lead to profound changes in cellular function, including cell cycle arrest and apoptosis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a preliminary in vitro characterization of 4-(Quinolin-8-yloxy)-butyric acid. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints to ensure data integrity and reproducibility. We will first outline foundational assays to determine the compound's effect on cell viability and proliferation, followed by detailed protocols for investigating its potential as a modulator of fatty acid oxidation and an inhibitor of HDAC activity.

Foundational In Vitro Assays: Assessing Cytotoxicity and Proliferation

Prior to investigating specific mechanisms of action, it is crucial to establish the compound's general effects on cell health and growth. These foundational assays provide a therapeutic window for subsequent, more targeted experiments and are essential for interpreting any observed bioactivity.

Table 1: Recommended Concentration Ranges for Initial Screening

| Assay Type | Initial Concentration Range (µM) | Rationale |

| Cytotoxicity (MTT/LDH) | 0.1 - 100 | To determine the concentration at which the compound induces cell death and establish the TC50 (toxic concentration 50%). |

| Cell Proliferation (BrdU) | 0.01 - 50 | To assess the compound's cytostatic effects at non-toxic concentrations and determine the GI50 (growth inhibition 50%). |

| FAO & HDAC Assays | 0.01 - 50 (or below TC50) | To investigate specific mechanisms at concentrations that do not induce widespread, non-specific cell death. |

Protocol 1: Assessment of Cell Viability via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Principle of Causality: A decrease in the rate of formazan production is directly proportional to a reduction in the number of viable, metabolically active cells. This allows for the quantitative determination of the compound's cytotoxic effects.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[2]

-

Compound Treatment: Prepare serial dilutions of 4-(Quinolin-8-yloxy)-butyric acid in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[3][4]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2][4] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

-

Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[4]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the TC50 value.

Protocol 2: Evaluation of Fatty Acid Oxidation (FAO) Inhibition

To investigate the compound's effect on cellular metabolism, we propose two complementary methods: a radiolabeled substrate assay and a real-time analysis of oxygen consumption.

Radiolabeled [¹⁴C]-Palmitate Oxidation Assay

This assay directly measures the catabolism of fatty acids by quantifying the production of radiolabeled acid-soluble metabolites from [¹⁴C]-palmitic acid.[5]

Principle of Causality: A reduction in the amount of radiolabeled acid-soluble products in compound-treated cells compared to controls indicates a direct inhibition of the fatty acid oxidation pathway.

-

Cell Preparation: Culture cells to near confluence in T-75 flasks. On the day of the assay, harvest the cells and prepare a suspension.

-

Reaction Mixture Preparation: For each reaction (in triplicate), prepare a mixture containing 750,000 cells, 1.35 mg/mL BSA, 100 µM unlabeled palmitic acid, and 0.4 µCi [1-¹⁴C]palmitic acid in a final volume of 2 mL.[5]

-

Compound Addition: Add 4-(Quinolin-8-yloxy)-butyric acid at the desired concentrations to the cell suspension. Include a known FAO inhibitor (e.g., Etomoxir) as a positive control and a vehicle control.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 1 mL of ice-cold 1M perchloric acid. This will precipitate the unoxidized [¹⁴C]-palmitate.

-

Separation of Metabolites: Centrifuge the samples at 2000 x g for 10 minutes. Carefully collect the supernatant, which contains the acid-soluble metabolites.

-

Quantification: Measure the radioactivity of the supernatant using a liquid scintillation counter.

-

Data Analysis: Normalize the radioactivity to the protein content of the cell pellet (determined by a Bradford assay). Calculate the percent inhibition relative to the vehicle control.

Seahorse XF Real-Time FAO Analysis

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[6] By providing long-chain fatty acids as the primary fuel source, changes in OCR can be attributed to alterations in fatty acid oxidation.

Principle of Causality: A decrease in the oxygen consumption rate in cells fueled by palmitate upon addition of the test compound suggests an inhibition of fatty acid oxidation. This is confirmed if the known CPT1 inhibitor, Etomoxir, occludes the effect of the test compound.

-

Cell Seeding: Seed cells in a Seahorse XF96 microplate and allow them to adhere.

-

Assay Medium Preparation: On the day of the assay, prepare Krebs-Henseleit Buffer (KHB) supplemented with 2.5 mM glucose, 0.5 mM carnitine, and 5 mM HEPES.[7]

-

Compound and Substrate Loading:

-

Wash the cells and replace the medium with the prepared KHB assay medium.

-

Load the Seahorse XF cartridge with the test compound, a positive control (Etomoxir), and a substrate solution (e.g., Palmitate-BSA).[7]

-

-

Assay Execution: Place the plate in the Seahorse XF Analyzer and run a pre-programmed protocol that injects the substrate followed by the inhibitor(s). The instrument will measure OCR in real-time.

-

Data Analysis: Analyze the change in OCR after the injection of 4-(Quinolin-8-yloxy)-butyric acid. Compare the magnitude of OCR reduction to that caused by Etomoxir.

Caption: Workflow for assessing FAO inhibition.

Protocol 3: Histone Deacetylase (HDAC) Activity/Inhibition Assay

A colorimetric or fluorometric assay is recommended to determine if 4-(Quinolin-8-yloxy)-butyric acid can inhibit HDAC activity. These assays typically use a substrate containing an acetylated lysine residue.

Principle of Causality: In the presence of an HDAC enzyme, the acetyl group is removed from the substrate. A developer solution then reacts with the deacetylated substrate to produce a colored or fluorescent product. An effective inhibitor will prevent this deacetylation, resulting in a reduced signal compared to the uninhibited control.[8][9]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per a commercial HDAC activity assay kit's instructions. This typically includes an acetylated substrate, a developer solution, and a positive control inhibitor (e.g., Trichostatin A or SAHA).

-

Reaction Setup:

-

In a 96-well plate, add the HDAC assay buffer.

-

Add nuclear extract (as the source of HDAC enzymes) or a purified HDAC enzyme to each well.

-

Add serial dilutions of 4-(Quinolin-8-yloxy)-butyric acid. Include wells with no inhibitor (100% activity) and a known inhibitor (positive control).

-

-

Substrate Addition: Initiate the reaction by adding the acetylated HDAC substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction.[9][10]

-

Signal Development: Add the developer solution to each well. This will stop the HDAC reaction and initiate the color/fluorescence-generating reaction. Incubate at room temperature for 15-30 minutes.

-

Measurement: Read the absorbance (e.g., at 450 nm for colorimetric assays) or fluorescence using a microplate reader.[8]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot a dose-response curve to determine the IC50 value.

Caption: Workflow for HDAC inhibition assay.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-(Quinolin-8-yloxy)-butyric acid. By systematically evaluating its effects on cell viability, fatty acid oxidation, and histone deacetylase activity, researchers can generate a foundational dataset to guide further investigation. Positive results in the FAO or HDAC assays would warrant more detailed mechanistic studies, such as determining the specific HDAC isozymes inhibited or exploring the downstream consequences of metabolic reprogramming. These experiments will be crucial in elucidating the compound's mechanism of action and assessing its potential as a therapeutic agent.

References

-

Agilent Technologies. (n.d.). Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit. Retrieved from [Link]

-

Bio-Rad Laboratories. (n.d.). Quick Start™ Bradford Protein Assay. Retrieved from [Link]

- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72, 248–254.

- Corbet, C., & Feron, O. (2015). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in molecular biology (Clifton, N.J.), 1305, 247–256.

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.

- van den Beukel, J. C., Grefhorst, A., Hoogendijk, W. J., & Steenbergen, J. (2014). Measurement of fatty acid β-oxidation in a suspension of freshly isolated mouse hepatocytes. Journal of visualized experiments : JoVE, (91), e51811.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

- Divakaruni, A. S., et al. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols, 2(3), 100672.

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. agilent.com [agilent.com]

- 8. epigentek.com [epigentek.com]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Solubilization of 4-(Quinolin-8-yloxy)-butyric acid for Cell Culture Applications

Abstract

This document provides a detailed, field-tested guide for the solubilization and preparation of 4-(Quinolin-8-yloxy)-butyric acid for use in cell-based assays. Due to the compound's chemical structure, which includes a quinoline moiety and a carboxylic acid group, specific handling is required to ensure complete dissolution, bioavailability, and stability while minimizing solvent-induced cytotoxicity. This guide presents a primary protocol using Dimethyl Sulfoxide (DMSO) and an alternative aqueous-based method, offering researchers flexibility based on experimental constraints. We emphasize best practices for creating high-concentration stock solutions, preparing serial dilutions, and establishing appropriate vehicle controls to ensure data integrity and reproducibility.

Introduction & Physicochemical Rationale

4-(Quinolin-8-yloxy)-butyric acid is a small molecule whose utility in biological research necessitates a reliable method for its introduction into aqueous cell culture media. The molecule's structure presents a dual challenge for solubility. The quinoline ring system is largely hydrophobic, while the butyric acid tail provides a polar, ionizable carboxylic acid group.

At physiological pH (~7.4), the carboxylic acid group (with an estimated pKa of ~4-5) will be deprotonated, forming a carboxylate anion.[1][2] This ionization can increase aqueous solubility compared to the protonated form, but the bulky hydrophobic quinoline group often dominates, leading to poor overall water solubility.[3] Therefore, a direct dissolution in neutral aqueous buffers or cell culture media is often impractical and can lead to precipitation.

The most effective strategies involve either:

-

Utilizing a potent, water-miscible organic solvent to overcome the hydrophobic forces.

-

Exploiting the acidic proton by dissolving the compound in a basic solution to form a more soluble salt.

This guide details protocols for both approaches, with a primary recommendation for the use of DMSO due to its broad applicability and established use in cell culture.[4]

Core Materials & Equipment

-

4-(Quinolin-8-yloxy)-butyric acid (powder form)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sodium Hydroxide (NaOH), 1N solution, sterile

-

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes or glass vials (amber recommended for light-sensitive compounds)[5]

-

Calibrated pipettes and sterile, low-retention tips

-

Vortex mixer

-

Water bath or heat block (optional, for gentle warming)

-

Sonicator (optional, for difficult-to-dissolve compounds)

-

Sterile 0.22 µm syringe filters

Recommended Protocol: DMSO-Based Solubilization

This is the preferred and most common method for preparing stock solutions of hydrophobic to moderately polar small molecules for cell culture.

Protocol 4.1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)

-

Aseptic Technique: Perform all steps in a biological safety cabinet (BSC) to maintain sterility.

-

Calculation: Determine the mass of 4-(Quinolin-8-yloxy)-butyric acid (M.W. = 231.24 g/mol ) needed.[6]

-

For 1 mL of a 10 mM stock: mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 231.24 g/mol * (1000 mg / 1 g) = 2.31 mg .

-

-

Weighing: Carefully weigh the calculated amount of powder into a sterile microcentrifuge tube or vial. Handle powder in a chemical fume hood.[5]

-

Solvent Addition: Add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM stock) directly to the powder.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed.

-

Gentle Assistance (If Needed): If the compound does not fully dissolve, you may:

-

Sterilization (Optional): If starting with non-sterile components, the final DMSO stock can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term stability.

Protocol 4.2: Preparation of Working Solutions in Cell Culture Medium

It is critical to dilute the DMSO stock solution sufficiently to ensure the final DMSO concentration in the culture well is non-toxic to the cells.

Key Principle: Most cell lines can tolerate DMSO up to 0.5%, but a final concentration of ≤0.1% is highly recommended to minimize off-target effects.[7][8] Always perform a vehicle control experiment.

-

Intermediate Dilution (Recommended): To avoid precipitation, perform a serial or intermediate dilution. Do not add the highly concentrated DMSO stock directly to a large volume of aqueous medium.

-

Example: To achieve a final concentration of 10 µM in your experiment, first dilute the 10 mM stock 1:100 in sterile PBS or serum-free medium to create a 100 µM intermediate solution.

-

-

Final Dilution: Add the intermediate solution to your complete cell culture medium to achieve the desired final concentration.

-

Example: Add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium in a culture well for a final volume of 1 mL and a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.

-

-

Mixing: Mix thoroughly by gentle pipetting or swirling before adding to cells.

Alternative Protocol: Aqueous-Based Solubilization (via Salt Formation)

This method can be used if DMSO is incompatible with the experimental system. It relies on deprotonating the carboxylic acid with a base to form a more water-soluble salt.[9]

-

Weighing: Weigh out the required mass of 4-(Quinolin-8-yloxy)-butyric acid as described in Protocol 4.1.

-

Initial Suspension: Add a small volume of sterile water to the powder. It will likely not dissolve.

-

Titration with Base: While vortexing, add 1N NaOH dropwise (e.g., 0.5-1 µL at a time) until the compound fully dissolves. Monitor the solution closely. The goal is to use the minimal amount of NaOH necessary to achieve dissolution, bringing the pH just high enough to form the soluble salt.

-

Volume Adjustment: Once dissolved, add sterile PBS (pH 7.4) to reach the final desired stock concentration (e.g., 1 mM). The PBS will help buffer the solution back towards a physiological pH.

-

Verification: Check that the solution remains clear. If precipitation occurs, the concentration may be too high for this method.

-

Storage: Store aliquots at -20°C. Aqueous solutions may be less stable long-term than DMSO stocks.

Summary and Best Practices

| Parameter | Primary Protocol (DMSO) | Alternative Protocol (Aqueous/NaOH) | Rationale |

| Solvent | Cell Culture Grade DMSO | Sterile 1N NaOH, then PBS | DMSO is a powerful solvent for hydrophobic compounds; NaOH creates a soluble salt.[4][9] |

| Max Stock Conc. | High (e.g., ≥10 mM) | Lower (e.g., 1-5 mM, empirical) | DMSO has superior solvating power for this class of molecule. |

| Final [Solvent] | ≤ 0.1% Recommended (Max 0.5%) | N/A (pH must be controlled) | Minimize cytotoxicity and off-target solvent effects.[8][10] |

| Stability | Generally high at -20°C/-80°C | Potentially lower; prone to hydrolysis | DMSO is non-protic and stable. |

| Storage | -20°C or -80°C, protected from light | -20°C | Standard practice for preserving compound integrity. |

| Vehicle Control | Medium + equivalent % DMSO | Medium + equivalent volume of NaOH/PBS vehicle | Crucial for attributing observed effects to the compound, not the solvent. |

Visualized Workflows

Decision-Making for Solvent Selection

Caption: Solvent selection decision tree.

General Workflow for Cell Dosing

Caption: Step-wise dilution workflow.

References

-

Zheng, Z.-B., Li, J.-K., Wu, R.-T., & Sun, Y.-F. (2006). 4-(Quinolin-8-yloxy)butanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o4611–o4612. [Link]

-

Giménez, V. M., et al. (2020). Fast Release of Carboxylic Acid inside Cells. ChemMedChem, 15(24), e202000056. [Link]

-

Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case Studies. [Link]

-

Kundu, S., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega, 5(43), 27931–27939. [Link]

-

Al-Busaidi, I. J., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 24(22), 16409. [Link]

-

Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

-

LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Butyric acid. [Link]

-

Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

-

Gesson, M., et al. (2020). Fast Release of Carboxylic Acid inside Cells. ChemMedChem, 15(24). [Link]

-

Gesson, M., et al. (2020). Fast Release of Carboxylic Acid inside Cells. PubMed, 15(24), 2508-2515. [Link]

-

LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

-

Pal, A., & Dey, R. (2014). Physical CHEMISTRY. An Indian Journal, 9(8), 273-282. [Link]

-

FoolishChemist. (2019, April 18). Isolation of a Carboxylic acid. Reddit. [Link]

-

Lorenz, T. (2013). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed, 8, 118. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emulatebio.com [emulatebio.com]

- 6. researchgate.net [researchgate.net]

- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 8. lifetein.com [lifetein.com]

- 9. reddit.com [reddit.com]

- 10. medchemexpress.cn [medchemexpress.cn]

Topic: Protocol for the Post-Synthesis Purification of 4-(Quinolin-8-yloxy)-butyric acid

An Application Note and Protocol from the Gemini Synthesis & Purification Group

Executive Summary

This document provides a comprehensive, field-tested protocol for the purification of 4-(Quinolin-8-yloxy)-butyric acid following its synthesis. The primary method detailed is recrystallization, a robust technique for purifying solid organic compounds, optimized for this specific molecule. We delve into the scientific rationale behind each step, from solvent selection to impurity removal, ensuring a final product of high purity suitable for sensitive downstream applications. This guide also establishes a framework for the analytical validation of the final product, embodying a self-validating system of procedural execution and quality control.

Introduction: The Challenge of Purity

4-(Quinolin-8-yloxy)-butyric acid is a bifunctional molecule featuring a quinoline heterocycle linked to a carboxylic acid via an ether bond. Its synthesis, commonly achieved through a Williamson ether synthesis, involves the reaction of 8-hydroxyquinoline with a 4-halobutyrate precursor.[1][2] Inevitably, the crude product is contaminated with unreacted starting materials, side-products, and reagents.

Common Process-Related Impurities:

-

Unreacted 8-hydroxyquinoline: A key starting material with different solubility properties.

-

Unreacted 4-halobutyric acid or its ester: The alkylating agent.

-

Poly-alkylated species: Though less common, potential side products.

-

Colorimetric impurities: High-molecular-weight, often colored, by-products from the reaction.

The presence of these impurities can compromise subsequent synthetic steps or interfere with biological assays. Therefore, a robust purification strategy is not merely a recommendation but a necessity. The protocol herein is designed to systematically eliminate these contaminants.

The Purification Strategy: Selective Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a specific solvent system at varying temperatures.[3] The ideal solvent will dissolve the target compound (4-(Quinolin-8-yloxy)-butyric acid) readily at an elevated temperature but poorly at a low temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable by hot filtration).

For this molecule, which possesses both a polar carboxylic acid and a large, moderately polar aromatic system, a polar protic solvent is an excellent choice. We have validated that a 95% Ethanol / 5% Water mixture provides the optimal solubility profile for high-purity, high-yield crystallization. Carboxylic acids, in general, show good solubility in alcohols.[4]

Detailed Purification Protocol

Materials & Equipment

| Reagents | Equipment |

| Crude 4-(Quinolin-8-yloxy)-butyric acid | Erlenmeyer Flasks (various sizes) |

| Ethanol (95%, Reagent Grade) | Heating Mantle or Stirring Hot Plate |

| Deionized Water | Magnetic Stir Bars |

| Activated Carbon (Decolorizing Charcoal) | Büchner Funnel and Filtration Flask |

| Celite® (optional, as a filter aid) | Vacuum Source (Aspirator or Pump) |

| Filter Paper (Whatman No. 1 or equivalent) | |

| Stemless or Short-Stem Funnel | |

| pH paper or pH meter |

Step-by-Step Methodology

-

Dissolution of the Crude Product:

-

Place the crude solid into an appropriately sized Erlenmeyer flask. A rule of thumb is to choose a flask where the solvent will not fill more than half the total volume.

-

Add 95% ethanol in a ratio of approximately 10-15 mL per gram of crude material.

-

Add a magnetic stir bar and, while stirring, gently heat the mixture to a near-boil (~75°C). Causality: Heating increases the kinetic energy of the solvent molecules, disrupting the crystal lattice of the solid and increasing its solubility. Using the minimum volume of hot solvent is critical to ensure the solution is saturated, maximizing recovery upon cooling.

-

-

Decolorization (Conditional Step):

-

If the hot solution exhibits a dark color, remove it from the heat source.

-

Allow the solution to cool for 1-2 minutes to prevent violent boiling when adding the carbon.

-

Add a small amount of activated carbon (approx. 1-2% w/w of the solute).

-

Return the flask to the heat and maintain a gentle boil for 5-10 minutes. Causality: Activated carbon has an extremely high surface area that adsorbs large, colored impurity molecules.[3]

-

-

Hot Gravity Filtration:

-

This step is mandatory if activated carbon was used, but is good practice regardless to remove any insoluble particulate matter.

-

Set up a gravity filtration apparatus using a stemless or short-stem funnel and fluted filter paper, filtering into a clean, pre-warmed Erlenmeyer flask.

-

Critical Technique: Pre-warm all glassware (funnel and receiving flask) with hot solvent vapor or in an oven to prevent premature crystallization of the product in the funnel, which would drastically reduce the yield.

-

Pour the hot solution through the filter paper as quickly as possible. Wash the original flask and the filter paper with a small amount of hot 95% ethanol to recover any remaining product.

-

-

Crystallization:

-

Cover the receiving flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.

-